molecular formula C8H8ClNO2 B1395700 Methyl 2-(6-chloropyridin-3-YL)acetate CAS No. 717106-69-9

Methyl 2-(6-chloropyridin-3-YL)acetate

Cat. No. B1395700
M. Wt: 185.61 g/mol
InChI Key: NYAZLFKSCFNMKV-UHFFFAOYSA-N
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Description

“Methyl 2-(6-chloropyridin-3-YL)acetate” is a chemical compound with the CAS Number: 717106-69-9 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-(6-chloropyridin-3-yl)acetate . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of “Methyl 2-(6-chloropyridin-3-YL)acetate” involves several steps . One method involves the use of sulfuric acid added to a solution of the compound in methanol at room temperature . The reaction is stirred at room temperature for 1 hour . After completion of the reaction, the mixture is poured into a sodium bicarbonate solution and extracted using ethyl acetate . The organic layer is then dried over sodium sulfate and concentrated under reduced pressure . The crude product is purified by column chromatography to afford the desired product .


Molecular Structure Analysis

The InChI code for “Methyl 2-(6-chloropyridin-3-YL)acetate” is 1S/C8H8ClNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(6-chloropyridin-3-YL)acetate” are complex and can vary depending on the conditions and reagents used . For example, one reaction involves the use of acetyl chloride added slowly to methanol at room temperature . The reaction is stirred at room temperature for 15 minutes . The compound is then added slowly and the reaction mixture is allowed to stir at room temperature for 16 hours . After completion of the reaction, the solvent is evaporated under reduced pressure .


Physical And Chemical Properties Analysis

“Methyl 2-(6-chloropyridin-3-YL)acetate” has a number of physical and chemical properties. It has a molecular weight of 185.61 . It is a liquid in its physical form . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.0 and a water solubility Log S (ESOL) of -2.17 .

Scientific Research Applications

  • Crystal Structure Analysis

    • Field : Crystallography
    • Application : The compound is used in the study of crystal structures .
    • Method : The yellow solid of Naproxen acylchloride was synthesized according to the literature method. 2-Chloro-3-pyridinylmethanol and 4-(dimethylamino)-pyridin were dissolved in dry tetrahydrofuran and triethylamine. The solution of naproxen acylchloride in dry tetrahydrofuran was dropwise added at 0 °C .
    • Results : The crystal structure of the compound was determined. The molecular structure is shown in the figure. The data collection and handling details, fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were provided .
  • Synthesis of Novel Compounds

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of novel compounds .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : The compound is used in the synthesis of 2-amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines, which are screened for their antimicrobial activity .
    • Method : 4’-Hydroxy chalcones were treated with malononitrile in the presence of ammonium acetate under solventless microwave assisted condition .
    • Results : Some of the prepared compounds have exhibited promising antimicrobial activity .
  • Synthesis of Imidazolidin-2-imine Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine .
  • Pharmacokinetics

    • Field : Pharmacology
    • Application : The compound is studied for its physicochemical properties and pharmacokinetics .
    • Results : The compound has high GI absorption, is BBB permeant, and is not a P-gp substrate. It is an inhibitor of CYP1A2 .
  • Chemical Research
    • Field : Chemical Research
    • Application : The compound is used in various chemical research applications .

Safety And Hazards

“Methyl 2-(6-chloropyridin-3-YL)acetate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . The precautionary statements associated with the compound include P261, P280, P305, P338, and P351 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

methyl 2-(6-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAZLFKSCFNMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697521
Record name Methyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-chloropyridin-3-YL)acetate

CAS RN

717106-69-9
Record name Methyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-chloropyridin-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(6-chloropyridin-3-yl)acetic acid (2 g, 117 mmol) in methanol (40 ml) was added SOCl2 (1.38 g, 117 mmol). The reaction mixture was concentrated after two hours to give the desired product. LC-MS: m/z (M+H)=186.6
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of MeOH (25 mL) was added slowly acetyl chloride (3.5 mL). After 30 min, 2-(6-chloropyridin-3-yl)acetic acid (2.5 g) was added and the resulting reaction mixture stirred at room temperature for 2 hr. Solvents were then removed. The residue was dissolved in EtOAc and washed with 10% NaHCO3. The organic phase was dried and concentrated to afford the product (2.5 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zhang, H Zheng, X Wang - Tetrahedron, 2016 - Elsevier
A general and cost-effective route has been developed to synthesize 1-heteroarylsubstituted cycloalkylamines from readily available heteroarylacetate in good yields. This synthesis …
Number of citations: 9 www.sciencedirect.com

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